Crystal Conformation: Distinct Dihedral Angles Alter Hydrogen-Bonding and Packing
In the title compound, the three substituents adopt specific dihedral angles relative to the benzene ring: 29.99° for the nitro group, 67.09° for the carboxylic acid, and 32.48° for the methoxycarbonyl group [1]. In contrast, in 3-nitrophthalic acid, the nitro group and the 1-carboxyl group are effectively coplanar with the ring, while the central 2-carboxyl group is almost orthogonal [2]. This conformational divergence results from steric hindrance minimization and leads to distinct hydrogen-bonding motifs; the title compound forms a three-dimensional network via one classical O—H⋯O and two nonclassical C—H⋯O contacts, whereas 3-nitrophthalic acid assembles into sheets via alternating R₂²(8) and R₃⁶(36) rings [1][2].
| Evidence Dimension | Dihedral angle (substituent vs. benzene ring) |
|---|---|
| Target Compound Data | Nitro: 29.99°, Carboxy: 67.09°, Methoxycarbonyl: 32.48° |
| Comparator Or Baseline | 3-Nitrophthalic acid: Nitro and 1-carboxyl 'effectively coplanar' (≈0°), 2-carboxyl 'almost orthogonal' (≈90°) |
| Quantified Difference | Nitro group deviates ~30° from coplanarity; carboxy group is ~22° less orthogonal |
| Conditions | Single-crystal X-ray diffraction at 296 K; orthorhombic space group P2₁2₁2₁ |
Why This Matters
Altered crystal packing influences solubility, melting point, and solid-state reactivity, directly affecting purification and formulation.
- [1] IUCr Journals. 2-Methoxycarbonyl-6-nitrobenzoic acid. Acta Cryst. (2012). E68, o2462. doi:10.1107/S1600536812030462. View Source
- [2] IUCr Journals. 3-Nitrophthalic acid: C(4) and R₂²(8) motifs of O—H⋯O hydrogen bonds generate sheets which are linked by C—H⋯O hydrogen bonds. Acta Cryst. (2003). C59, o159–o161. doi:10.1107/S0108270103002555. View Source
